tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
tert-Butyl 6,6-difluoro-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a six-membered ring and a four-membered ring
Preparation Methods
The synthesis of tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a precursor, which is treated with reagents such as Dess-Martin periodinane in dichloromethane at low temperatures to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydride reagents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. It is used as a reactant in the synthesis of pharmaceuticals, such as central nervous system penetrant CXCR2 antagonists, which are potential treatments for demyelinating disorders. The compound’s structure allows it to participate in various biochemical pathways, influencing the synthesis of γ-butyrolactone derivatives and other related compounds.
Comparison with Similar Compounds
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate can be compared with similar compounds, such as:
tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate: This compound has an amino group instead of the original functional group, which may alter its reactivity and applications.
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate:
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound features an oxo group and an additional nitrogen atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which can enhance its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-7-11(8-15)4-5-12(13,14)6-11/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDYEDZTIYYFKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136654 | |
Record name | 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638759-78-0 | |
Record name | 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638759-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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